N-ethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-ethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids. FAAH inhibitors have been extensively studied for their potential therapeutic applications, including the treatment of pain, inflammation, anxiety, and other neurological disorders.
Wirkmechanismus
N-ethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of this compound, which is responsible for the degradation of endogenous cannabinoids such as anandamide. By inhibiting this compound, this compound increases the levels of endogenous cannabinoids, which in turn activate cannabinoid receptors in the body. This results in a range of physiological and biochemical effects, including analgesia, anti-inflammatory effects, and modulation of mood and behavior.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include analgesic and anti-inflammatory effects, as well as anxiolytic and antidepressant-like effects. It has also been shown to modulate the activity of the endocannabinoid system, which is involved in a range of physiological processes including pain, inflammation, mood, and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of this compound, which makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. These include further investigation of its effects on pain, inflammation, anxiety, and other neurological disorders, as well as its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for off-target effects and interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
N-ethyl-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to produce analgesic and anti-inflammatory effects, as well as to reduce anxiety and depressive-like behaviors. It has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-ethyl-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-15-14(18)11-8-13(17)16(9-11)12-6-4-5-10(2)7-12/h4-7,11H,3,8-9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSOJESVHWQXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.